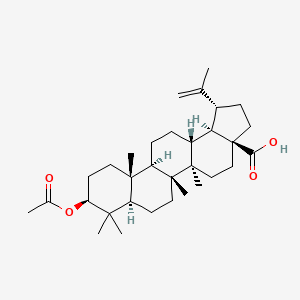

Acetobetulinic acid

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C32H50O4 |

|---|---|

Poids moléculaire |

498.7 g/mol |

Nom IUPAC |

(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid |

InChI |

InChI=1S/C32H50O4/c1-19(2)21-11-16-32(27(34)35)18-17-30(7)22(26(21)32)9-10-24-29(6)14-13-25(36-20(3)33)28(4,5)23(29)12-15-31(24,30)8/h21-26H,1,9-18H2,2-8H3,(H,34,35)/t21-,22+,23-,24+,25-,26+,29-,30+,31+,32-/m0/s1 |

Clé InChI |

ACWNTJJUZAIOLW-BWXYOZBYSA-N |

SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

SMILES isomérique |

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

SMILES canonique |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)C(=O)O |

Origine du produit |

United States |

Biosynthesis and Production Methodologies of Acetobetulinic Acid

Natural Occurrence and Extraction Limitations from Plant Sources

Acetobetulinic acid, a derivative of the naturally occurring pentacyclic triterpenoid (B12794562) betulinic acid, is not commonly found in significant quantities in nature. While betulinic acid itself is widely distributed in the plant kingdom, its acetylated form, this compound, has been identified in fewer sources. mdpi.comresearchgate.netrsc.org For instance, it has been detected in plants such as Eucalyptus sideroxylon, Thujopsis dolabrata, and Clerodendrum infortunatum. mdpi.complantaedb.complantaedb.com

The primary challenge in obtaining this compound from natural sources lies in its low concentration. The precursor, betulinic acid, is most notably found in the bark of birch trees (Betula spp.), but even its yield can be low and variable depending on the extraction method and solvent used. researchgate.netscirp.orgasianpubs.orgnih.gov For example, extraction of betulinic acid from birch bark with 70% ethanol (B145695) yielded 23.76 mg per 10 grams of bark, while ultrasonic extraction yielded a much lower 0.0021%. nih.gov Given that this compound is a minor constituent compared to betulinic acid, direct extraction is generally not considered a commercially viable production method. nih.gov This scarcity necessitates alternative production strategies, primarily through semi-synthetic modifications of more abundant precursors.

Semi-Synthetic Approaches from Precursors

Due to the low natural abundance of this compound, semi-synthetic methods starting from more readily available precursors are the preferred route for its production. These approaches primarily involve chemical synthesis or biotransformation of betulinic acid or its precursor, betulin (B1666924).

Chemical Synthesis Pathways for this compound

The most common method for producing this compound is through the acetylation of betulinic acid. ajol.info This reaction involves treating betulinic acid with acetic anhydride (B1165640) in the presence of a base like pyridine. ajol.info This straightforward, one-step synthesis is efficient for converting betulinic acid into its acetylated derivative.

Since betulin is significantly more abundant in birch bark than betulinic acid (up to 34% of the dry bark), it serves as a cost-effective starting material for a multi-step synthesis of this compound. nih.govencyclopedia.pubmdpi.com The synthesis of betulinic acid from betulin typically involves the selective oxidation of the primary hydroxyl group at the C-28 position. nih.govencyclopedia.pub Common methods include:

Jones Oxidation: A direct oxidation of betulin using chromium trioxide (CrO₃) in sulfuric acid and acetone (B3395972) first yields betulonic acid. nih.govmdpi.com Subsequent reduction of the keto group at C-3 with a reducing agent like sodium borohydride (B1222165) (NaBH₄) produces a mixture of betulinic acid and its epimer. nih.govgoogle.com

Two-Step Oxidation: A more selective two-step process involves the oxidation of betulin to betulinal using a solid-supported chromium oxide catalyst, followed by oxidation to betulinic acid with potassium permanganate. nih.govencyclopedia.pub

TEMPO-mediated Oxidation: A one-step method utilizing a 4-acetamido-TEMPO catalyst with sodium hypochlorite (B82951) (NaClO) and sodium chlorite (B76162) (NaClO₂) offers a high-yield (86%) conversion of betulin to betulinic acid under mild conditions. nih.govencyclopedia.pub

Once betulinic acid is synthesized, it can then be acetylated to form this compound. A five-step synthesis from betulin has also been described, which involves protecting the primary hydroxyl group, acetylating the secondary hydroxyl group, deprotecting, oxidizing the primary alcohol to a carboxylic acid, and finally removing the acetyl group to yield betulinic acid, which can then be acetylated. mdpi.comresearchgate.net

Table 1: Comparison of Semi-Synthetic Routes to Betulinic Acid from Betulin

| Method | Key Reagents | Intermediate(s) | Reported Yield | Notes |

|---|---|---|---|---|

| Direct Jones Oxidation | CrO₃/H₂SO₄/acetone, then NaBH₄ | Betulonic acid | 90% (oxidation), 92% (reduction) nih.govencyclopedia.pub | Produces a mixture of isomers requiring further purification. nih.gov |

| Two-Step Oxidation | Solid-supported CrO₃, then KMnO₄ | Betulinal | 64% (to betulinal), 85% (to betulinic acid) nih.govencyclopedia.pub | Offers improved selectivity over direct oxidation. |

| TEMPO-mediated Oxidation | 4-acetamido-TEMPO, NaClO, NaClO₂ | None (direct conversion) | 86% nih.govencyclopedia.pub | One-step, high-yield, and environmentally friendlier. |

Biotransformation Methods for this compound Production

Biotransformation presents an alternative, often more specific, method for producing triterpenoid derivatives. bibliotekanauki.pl This technique utilizes whole microbial cells or isolated enzymes to catalyze chemical reactions. vedantu.complantcelltechnology.cominflibnet.ac.in While direct microbial synthesis of this compound is not widely reported, the biotransformation of its precursors, betulin and betulinic acid, is an active area of research. nih.govnih.gov

Microbial systems, including various fungi and bacteria, have been shown to hydroxylate and glycosylate betulinic acid. bibliotekanauki.plwikipedia.org For example, Cunninghamella species can transform betulinic acid into its 28-O-β-D-glucopyranoside derivative. wikipedia.org The core principle of biotransformation involves the conversion of a substrate into a more polar molecule through enzymatic reactions such as oxidation, reduction, and hydrolysis. vedantu.com These processes offer high regio- and enantioselectivity, minimizing the formation of unwanted byproducts. bibliotekanauki.pl

The general strategy involves screening different microbial strains for their ability to convert a precursor like betulinic acid into desired derivatives. bibliotekanauki.pl While the direct acetylation of betulinic acid by microbial systems to produce this compound is not a primary focus in the reviewed literature, the potential exists to engineer or discover enzymes (e.g., acetyltransferases) capable of performing this specific transformation.

Advancements in Metabolic Engineering for Triterpenoid Synthesis

Metabolic engineering of microorganisms offers a promising and sustainable platform for the production of complex molecules like triterpenoids, moving beyond reliance on plant extraction or chemical synthesis. nih.gov This field focuses on redesigning the metabolic pathways of host organisms, such as Saccharomyces cerevisiae (baker's yeast) and Yarrowia lipolytica, to enhance the production of target compounds. nih.govacs.orgd-nb.info

The synthesis of triterpenoids in these engineered microbes begins with the mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). mdpi.comnih.gov Key engineering strategies to boost triterpenoid production include:

Enhancing Precursor Supply: Overexpression of key genes in the MVA pathway, such as those encoding HMG-CoA reductase (HMG1) and squalene (B77637) synthase (ERG9), can increase the pool of precursors available for triterpenoid synthesis. acs.orgd-nb.info

Optimizing Enzyme Expression: Introducing and optimizing the expression of plant-derived enzymes, such as lupeol (B1675499) synthase and cytochrome P450 monooxygenases (CYPs) and their redox partners (CPRs), are crucial for converting squalene into specific triterpenoids like betulinic acid. acs.orgd-nb.info

Improving Cofactor Availability: The biosynthesis of triterpenoids is dependent on cofactors like NADPH. Engineering the host's metabolism to increase the intracellular supply of these cofactors can significantly improve product yields. d-nb.info

Redirecting Carbon Flux: Minimizing the flow of carbon into competing pathways, such as fatty acid and sterol biosynthesis, can further enhance the production of the desired triterpenoid. d-nb.info

Recent studies have successfully engineered Yarrowia lipolytica to produce betulinic acid, achieving yields of up to 51.87 mg/L by systematically engineering multiple metabolic modules. d-nb.info While the direct microbial production of this compound has not been the primary goal, the established platforms for betulinic acid synthesis could be extended by introducing a suitable acetyltransferase enzyme to perform the final acetylation step. This integrated approach, combining metabolic engineering with the introduction of a final tailoring enzyme, represents a highly promising future direction for the sustainable and scalable production of this compound.

Structural Insights and Chemical Derivatization of Acetobetulinic Acid

Core Lupane (B1675458) Triterpenoid (B12794562) Scaffold

Acetobetulinic acid is built upon the lupane skeleton, a class of pentacyclic triterpenoids. researchgate.netnih.govnih.gov Triterpenoids are secondary plant metabolites that have demonstrated a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects. researchgate.net The lupane framework consists of five fused carbon rings (A, B, C, D, and E), which provide a rigid and complex three-dimensional structure. This scaffold is shared by other well-known natural products such as betulin (B1666924), betulinic acid, and lupeol (B1675499). researchgate.net Betulinic acid itself can be readily converted from betulin, which is abundant in the bark of white birch trees. nih.gov The foundational structure of betulinic acid features a hydroxyl group at the C-3 position, a carboxylic acid at the C-28 position, and an isopropenyl group attached to the E-ring. nih.gov

Significance of Acetylation at the C-3 Position

One of the most frequently modified sites on the lupane scaffold is the hydroxyl group at the C-3 position. mdpi.com The conversion of betulinic acid to this compound involves the acetylation of this specific hydroxyl group, a transformation that has profound implications for the compound's physicochemical and biological properties.

The addition of an acetyl group (acylation) at the C-3 position can increase the compound's solubility in organic solvents, which is advantageous for experimental assays. mdpi.com This structural modification has been shown to cause significant changes in biological activity. mdpi.comscilit.com Specifically, 3-O-acetylbetulinic acid, or this compound, generally retains the potent cytotoxicity associated with its parent compound, betulinic acid. scholarsresearchlibrary.com Research has shown that acylation at the C-3 hydroxyl function can lead to notable anticancer activity against various cancer cell lines, including HeLa, A-549, and MCF-7. mdpi.comscilit.com However, the effect of this modification can be nuanced, as some studies suggest that a free hydroxyl group at the C-3 position is important for the cytotoxicity of certain betulin derivatives. nih.gov

Rational Design of this compound Analogues for Enhanced Bioactivity

The betulinic acid skeleton serves as a valuable platform for designing new therapeutic agents. nih.gov Rational design strategies, often supported by computational docking studies, focus on targeted chemical modifications to improve potency and selectivity. nih.gov

Chemical modifications of the betulinic acid scaffold are primarily targeted at three key positions: the C-3 hydroxyl group, the C-28 carboxylic acid, and the C-20 isopropenyl group. nih.gov

Modification at the C-3 Position: Beyond simple acetylation, this position can be esterified with various acyl groups. Studies have found that the cytotoxic potency of derivatives can depend on the length of the alkyl chain of the acyl group at this position. mdpi.com For instance, derivatives such as 3-O-glutaryl-betulinic acid and 3-O-succinyl-betulinic acid have demonstrated greater cytotoxicity against human lung carcinoma (A549) cells than the parent betulinic acid. scholarsresearchlibrary.com Similarly, 3β-butanoyl betulinic acid was found to be more potent against Plasmodium falciparum than betulinic acid itself. nih.gov

Modification at the C-28 Position: The carboxylic acid at C-28 is a critical functional group for cytotoxicity and another prime target for derivatization. nih.gov Modifications at this site, such as the formation of amino acid conjugates, have been shown to enhance both water solubility and cytotoxic activity. scholarsresearchlibrary.com

Heterocycle Annulation: An advanced strategy involves the installation of heterocyclic rings onto the A-ring of the lupane skeleton. mdpi.com This approach aims to create hybrid molecules that combine the triterpenoid scaffold with pharmacologically active heterocycles. Examples include the fusion of 2-amino-3-cyano-4H-pyran, diarylpyridine, and 1,2,3-triazole rings to the core structure. mdpi.com

The synthesis of this compound and its analogues employs a range of chemical reactions to achieve targeted structural changes.

Acylation and Esterification: The most common modification at the C-3 position is acylation. This is typically achieved by reacting the C-3 hydroxyl group with a carboxylic acid anhydride (B1165640), such as acetic anhydride, often in the presence of a base like pyridine. mdpi.com An alternative enzymatic method involves lipase-catalyzed acylation, which has been used to successfully prepare several 3-O-acyl-betulinic acid derivatives. scholarsresearchlibrary.com

Heterocycle Synthesis: The creation of more complex, heterocycle-fused derivatives requires multi-step synthetic pathways. For example, 1,2,3-triazole-linked derivatives have been synthesized using the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. mdpi.com The synthesis of 1,2-oxazine-fused compounds has been accomplished through a sequence involving a Michael addition of nitromethane, followed by nitro group reduction and intramolecular cyclization. mdpi.com These methods allow for the creation of a diverse library of compounds built upon the versatile betulinic acid scaffold. mdpi.com

Data Tables

Table 1: Bioactivity of Select C-3 Modified Betulinic Acid Analogues

| Compound | Modification | Target Cell Line / Organism | Reported Bioactivity (IC₅₀) | Reference |

|---|---|---|---|---|

| This compound (3-O-acetyl-betulinic acid) | Acetylation at C-3 | Human lung carcinoma (A549) | <10 µg/mL | scholarsresearchlibrary.com |

| This compound (4b) | Acetylation at C-3 | HeLa, A-549, MCF-7, PC-3, SKOV-3 | Among the highest activity of tested triterpenes | mdpi.comscilit.com |

| 3-O-glutaryl-betulinic acid | Glutarylation at C-3 | Human lung carcinoma (A549) | <10 µg/mL (more potent than betulinic acid) | scholarsresearchlibrary.com |

| 3-O-succinyl-betulinic acid | Succinylation at C-3 | Human lung carcinoma (A549) | <10 µg/mL (more potent than betulinic acid) | scholarsresearchlibrary.com |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 28-Acetylbetulin |

| 3-O-acetylbetulinic acid |

| 3-O-glutaryl-betulinic acid |

| 3-O-succinyl-betulinic acid |

| 3β-butanoyl betulinic acid |

| Acetyloleanolic acid |

| This compound |

| Betulin |

| Betulinic acid |

| Lupeol |

Preclinical Pharmacological Assessment of Acetobetulinic Acid Analogues

In Vitro Efficacy Studies (e.g., Cell-Based Assays, Enzyme Inhibition Assays)

The initial screening of acetobetulinic acid analogues and related derivatives of the betulinic acid scaffold is performed using in vitro models. These laboratory-based assays are essential for determining a compound's potential efficacy and mechanism of action at a cellular and molecular level. Common methods include cell-based assays that measure cytotoxicity against cancer cell lines and enzyme inhibition assays that assess the compound's ability to modulate the activity of specific protein targets. databiotech.co.il

Research has shown that chemical modifications to the parent betulinic or betulonic acid structure, such as the creation of amide or ester derivatives at the C-17 position, can significantly enhance cytotoxic activity against various human cancer cell lines. mdpi.com For instance, novel amide derivatives of betulonic acid containing an acetylenic moiety have demonstrated notable cytotoxic effects against breast cancer and melanoma cell lines. mdpi.com The transformation of the carboxyl group is a key strategy aimed at increasing the compound's ability to inhibit cancer cell growth. mdpi.com

Studies have evaluated these derivatives against a panel of cancer cells, including those for breast cancer (MCF-7, MDA-MB-231), melanoma (C32, A375), and lung cancer (A549), among others. mdpi.comresearchgate.net The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell proliferation by 50%. Lower IC50 values indicate greater potency. Betulinic acid and its derivatives are known to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. researchgate.net

The following table summarizes the in vitro cytotoxic activity of selected betulonic acid amide analogues.

| Compound/Analogue | Cell Line | Cell Type | IC50 (µM) |

| Betulonic Acid (Parent) | MCF-7 | Breast Cancer | >100 |

| Betulonic Acid (Parent) | MDA-MB-231 | Breast Cancer | 79.4 |

| Betulonic Acid (Parent) | C32 | Melanoma | 39.8 |

| Analogue EB171 | MCF-7 | Breast Cancer | 45.7 |

| Analogue EB171 | MDA-MB-231 | Breast Cancer | 22.4 |

| Analogue EB171 | C32 | Melanoma | 17.8 |

| Analogue EB173 | MCF-7 | Breast Cancer | >100 |

| Analogue EB173 | MDA-MB-231 | Breast Cancer | 42.7 |

| Analogue EB173 | C32 | Melanoma | 15.8 |

Data sourced from a study on novel amide derivatives of betulonic acid. mdpi.com This interactive table illustrates that analogues EB171 and EB173 show increased potency against specific melanoma and breast cancer cell lines compared to the parent compound.

Beyond cell-based assays, enzyme inhibition studies are crucial for elucidating the mechanism of action. databiotech.co.il For example, some derivatives may target enzymes critical for cancer cell survival and proliferation, such as topoisomerases or kinases. mdpi.com While specific enzyme inhibition data for this compound analogues is an area of ongoing research, the principle remains a cornerstone of in vitro evaluation. nih.govturkjps.org

In Vivo Efficacy Studies in Animal Models (e.g., Disease Models, Xenograft Models)

Following promising in vitro results, the evaluation of this compound analogues progresses to in vivo studies using animal models. These studies are designed to determine if the compound's efficacy translates to a complex, living biological system. nih.gov Xenograft models are a widely used approach in oncology research, where human cancer cells are implanted into immunocompromised mice to create a human tumor in an animal host. reactionbiology.commdpi.com

These models allow researchers to assess the analogue's ability to inhibit tumor growth in a more clinically relevant setting. championsoncology.com The efficacy of a test agent is often measured by the degree of tumor growth inhibition (TGI). For example, a study on a novel phenoxyacetamide derivative in mice bearing solid Ehrlich carcinoma (SEC) demonstrated a significant reduction in tumor mass and tumor growth inhibition rate, indicating potent in vivo anticancer activity. mdpi.com

While specific in vivo efficacy data for this compound analogues is emerging, studies on related derivatives provide a framework for evaluation. For instance, a study might compare the tumor volume in mice treated with a vehicle control versus mice treated with the test analogue over several weeks. researchgate.net The results from such studies are critical for establishing a proof-of-concept for the therapeutic potential of the compound before it can be considered for clinical trials. nih.gov In vivo imaging techniques can also be employed to monitor the effect of targeted drugs on tumor progression in real-time. nih.gov

The table below provides a representative structure for presenting in vivo efficacy data from a xenograft model study.

| Compound | Animal Model | Tumor Model (Cell Line) | Primary Efficacy Endpoint | Result |

| Analogue X | Nude Mice | Human Pancreatic Cancer (AsPC-1) Xenograft | Tumor Growth Inhibition (TGI) | 55% TGI |

| Analogue Y | NOG Mice | Human Lung Cancer (H1975) Xenograft | Tumor Volume Reduction | Significant reduction vs. control |

| Analogue Z | SCID Mice | Human Colorectal Cancer (KM12SM) Xenograft | Delay in Tumor Progression | 2-week delay in median progression |

This representative table illustrates the type of data generated from in vivo xenograft studies. Specific results would vary based on the compound and model used.

Pharmacokinetic and Pharmacodynamic Characterization in Preclinical Species

Pharmacokinetics (PK) and pharmacodynamics (PD) studies are essential components of preclinical assessment, aiming to understand the relationship between the drug's concentration in the body over time and its observed effect. frontiersin.org PK describes what the body does to the drug, encompassing absorption, distribution, metabolism, and excretion (ADME). PD describes what the drug does to the body, such as inhibiting tumor growth. nih.gov

These studies are typically conducted in preclinical species like rats or dogs. nih.gov Blood samples are taken at various time points after administration of the compound to measure its concentration and that of its major metabolites. nih.gov Key PK parameters determined from this data include:

Cmax: The maximum (peak) plasma concentration that a drug achieves.

Tmax: The time at which the Cmax is observed.

AUC (Area Under the Curve): The total exposure to the drug over time.

t1/2 (Half-life): The time required for the drug concentration to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

A study of novel betulonic acid amides, for example, involved determining the pharmacokinetic profile of the most promising derivatives. mdpi.com Understanding these parameters is crucial, as poor bioavailability or rapid clearance can render an otherwise potent compound ineffective in vivo. mdpi.com

The PD component connects these PK parameters to the in vivo efficacy observed in disease models. For example, researchers might aim to determine if the antitumor effect is driven by maintaining a minimum concentration over time (Cmin) or by the peak concentration (Cmax). frontiersin.org This PK/PD relationship is vital for predicting the potential therapeutic window and for scaling findings from preclinical species to humans. nih.gov

The following table outlines key pharmacokinetic parameters for a hypothetical this compound analogue in a preclinical species.

| Parameter | Value | Unit |

| Cmax (Maximum Concentration) | 5,500 | ng/mL |

| AUC (Total Exposure) | 22,000 | ng*h/mL |

| t1/2 (Elimination Half-life) | 6.5 | hours |

| CL (Clearance) | 0.8 | L/hr/kg |

| Vd (Volume of Distribution) | 7.5 | L/kg |

This table presents a sample pharmacokinetic profile for a hypothetical analogue in a preclinical species, illustrating the key metrics used to characterize a compound's behavior in the body.

Future Research Directions and Translational Perspectives for Acetobetulinic Acid

Comprehensive Elucidation of Structure-Activity Relationships for Enhanced Efficacy

A critical area of future research is the detailed exploration of the structure-activity relationships (SAR) of acetobetulinic acid and its analogs. nih.govcollaborativedrug.com SAR studies are fundamental in drug discovery, as they correlate the specific structural features of a molecule with its biological activity. collaborativedrug.com By systematically modifying the chemical structure of this compound and evaluating the resulting changes in efficacy, researchers can identify the key functional groups and structural motifs responsible for its therapeutic effects. nih.govcopernicus.org

For instance, modifications at the C-3 and C-28 positions of the betulinic acid scaffold have been shown to significantly influence its biological activity. nih.gov A thorough SAR investigation for this compound would involve synthesizing a library of derivatives with variations at these and other positions. These derivatives would then be screened to determine how these changes affect potency and selectivity. This approach allows for the rational design of new compounds with improved therapeutic profiles. nih.gov

Table 1: Key Areas for SAR Studies on this compound Derivatives

| Structural Position | Potential Modifications | Desired Outcome |

| C-3 Position | Esterification, etherification, amidation | Enhanced potency, improved selectivity |

| C-17 Carboxylic Acid | Amide formation, ester formation, reduction | Increased bioavailability, altered target binding |

| C-20 Alkene | Hydrogenation, epoxidation, cycloaddition | Modulation of metabolic stability, new biological activities |

Development of Advanced Delivery Systems (e.g., Nanoparticle-Based Formulations)

A major hurdle in the clinical development of this compound and related compounds is their poor water solubility and low bioavailability. nih.gov Advanced drug delivery systems, particularly nanoparticle-based formulations, offer a promising solution to overcome these limitations. nih.govmdpi.com Nanocarriers can improve the solubility and stability of hydrophobic drugs like this compound, prolong their circulation time in the bloodstream, and facilitate targeted delivery to specific tissues or cells. nih.govfrontiersin.org

Several types of nanoparticles are being explored for the delivery of betulinic acid and its derivatives, including:

Polymeric Nanoparticles: These are biodegradable and biocompatible carriers that can encapsulate the drug, protecting it from degradation and enabling controlled release. nih.gov Materials like PLGA-mPEG have been used to create nanoparticles for co-delivering betulinic acid with other anticancer agents. nih.gov

Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. They are well-established as a drug delivery platform. nih.gov

Inorganic Nanoparticles: Gold nanoparticles have been functionalized to deliver betulinic acid specifically to the mitochondria of cancer cells, enhancing its apoptotic effects. mdpi.comnih.gov

The development of such nanoformulations for this compound could significantly enhance its therapeutic index by increasing its concentration at the site of action while minimizing systemic exposure. mdpi.comnih.gov

Strategies for Improving Bioavailability and Efficacy In Vivo

Improving the oral bioavailability of this compound is crucial for its development as a convenient and effective therapeutic agent. nih.gov Poor bioavailability limits the concentration of the drug that reaches the systemic circulation and, consequently, its therapeutic target. nih.gov In addition to nanoparticle formulations, other strategies are being investigated to enhance in vivo efficacy.

One approach is the use of spray-dried mucoadhesive microparticles. This technique has been shown to significantly increase the plasma concentrations and area under the curve (AUC) of betulinic acid in animal models. nih.gov By adhering to the mucous membranes of the gastrointestinal tract, these particles can increase the residence time of the drug, allowing for greater absorption. nih.gov

Another strategy involves chemical modification to create prodrugs. A prodrug is an inactive or less active form of a drug that is converted to the active form in the body. This approach can be used to improve solubility, permeability, and pharmacokinetic properties. For this compound, this could involve creating more water-soluble esters or amides that are later hydrolyzed in vivo to release the active compound.

Investigation of Polypharmacology and Multi-Target Modulators

The traditional "one drug, one target" paradigm is increasingly being replaced by the concept of polypharmacology, where a single drug is designed to interact with multiple targets. nih.govmdpi.com This approach is particularly relevant for complex diseases like cancer, which involve multiple signaling pathways. nih.gov this compound and its derivatives have the potential to act as multi-target modulators, and future research should focus on identifying these additional targets.

By understanding the full spectrum of its molecular interactions, researchers can better predict its therapeutic effects and potential side effects. This knowledge can also be used to design novel multi-target ligands with enhanced efficacy due to synergistic effects on different biological pathways. nih.gov For example, a compound that simultaneously inhibits tumor growth and angiogenesis could be more effective than a drug that only targets one of these processes.

Integration of Computational and Experimental Methodologies for Drug Discovery

The integration of computational and experimental approaches is revolutionizing drug discovery and development. nih.govnih.gov For this compound, computational methods can be used to accelerate the identification of more potent and selective derivatives.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to predict the biological activity of novel this compound derivatives based on their three-dimensional structure. nih.gov These models can help prioritize which compounds to synthesize and test, saving time and resources. nih.gov

Molecular Docking: This technique can be used to predict the binding mode of this compound and its analogs to their protein targets. nih.gov This information is invaluable for understanding the molecular basis of their activity and for designing new molecules with improved binding affinity.

High-Throughput Screening: Computational screening of large virtual libraries of compounds can be combined with experimental high-throughput screening to rapidly identify promising new drug candidates. nih.gov

By combining these computational tools with traditional experimental validation, the process of discovering and optimizing new drugs based on the this compound scaffold can be significantly streamlined. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing acetobetulinic acid, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves the acetylation of betulinic acid using acetic anhydride or acetyl chloride under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Reproducibility hinges on documenting solvent ratios, reaction temperatures, and purification steps (e.g., column chromatography gradients). For peer validation, supplementary materials should include raw spectral data and chromatograms, as per guidelines for experimental transparency .

Q. How should researchers design in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer : Prioritize cell line selection (e.g., cancer vs. non-cancer models) and include positive/negative controls (e.g., betulinic acid derivatives). Use dose-response curves to determine IC₅₀ values and validate results via triplicate experiments with statistical analysis (e.g., ANOVA). Ensure assays align with standardized protocols (e.g., MTT for cytotoxicity) and report conditions like incubation time, serum concentration, and solvent controls (e.g., DMSO toxicity thresholds) .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported cytotoxicity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from differences in cell culture conditions (e.g., hypoxia vs. normoxia), assay endpoints (e.g., apoptosis vs. necrosis markers), or compound stability. Address these by:

- Conducting time-course experiments to assess temporal effects.

- Validating purity via orthogonal methods (e.g., differential scanning calorimetry for polymorph identification).

- Cross-referencing with independent datasets (e.g., publicly available cytotoxicity databases).

- Applying the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. How can researchers mechanistically link this compound’s structural modifications to its enhanced bioactivity compared to betulinic acid?

- Methodological Answer : Use computational modeling (e.g., molecular docking to predict binding affinity shifts at target sites like Bcl-2 or caspase-3). Validate experimentally via:

- Site-directed mutagenesis to confirm binding pocket interactions.

- Gene expression profiling (e.g., RNA-seq to identify pathways modulated by acetylation).

- Comparative pharmacokinetic studies to assess bioavailability changes. Document all parameters in supplemental materials to enable replication .

Q. What in vivo models are optimal for studying this compound’s pharmacokinetics and toxicity, and how should confounding variables be controlled?

- Methodological Answer : Rodent models (e.g., Sprague-Dawley rats) are standard for pharmacokinetic profiling. Control variables via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.